Product packaging for Dibutyl(methylsulfanyl)borane(Cat. No.:CAS No. 20524-64-5)

Dibutyl(methylsulfanyl)borane

Cat. No.: B14718000
CAS No.: 20524-64-5
M. Wt: 172.14 g/mol
InChI Key: VXMRBFBYNSDXSR-UHFFFAOYSA-N
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Description

Dibutyl(methylsulfanyl)borane is an organoborane reagent designed for specialized synthetic applications, including hydroboration and reduction. Like related borane-Lewis base complexes, it is expected to facilitate the hydroboration of alkenes and alkynes, resulting in organoborane intermediates that can be further functionalized into alcohols, amines, and other valuable compounds . This reagent is part of a class of compounds that can serve as stoichiometric reducing agents or precursors in the synthesis of more complex molecular architectures . Borane reagents, in general, are known to be versatile in organic synthesis, but they require careful handling, often under inert atmospheres, due to their sensitivity to air and moisture . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21BS B14718000 Dibutyl(methylsulfanyl)borane CAS No. 20524-64-5

Properties

CAS No.

20524-64-5

Molecular Formula

C9H21BS

Molecular Weight

172.14 g/mol

IUPAC Name

dibutyl(methylsulfanyl)borane

InChI

InChI=1S/C9H21BS/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3

InChI Key

VXMRBFBYNSDXSR-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)SC

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Dibutyl Methylsulfanyl Borane

Borane-Promoted Reactions

The isomerization of alkenes, a process that involves the migration of a carbon-carbon double bond, is a fundamental transformation in organic synthesis, enabling the conversion of readily available alkenes into more valuable isomers. While various transition metal complexes are known to catalyze this reaction, boranes have also emerged as significant promoters of alkene isomerization. The generally accepted mechanism for borane-promoted alkene isomerization involves a reversible hydroboration-dehydroboration sequence. This process requires the presence of a boron-hydride (B-H) bond, which adds across the alkene double bond and is subsequently eliminated to form an isomerized alkene.

Dibutyl(methylsulfanyl)borane, with the chemical structure (CH₃CH₂CH₂CH₂)₂B-SCH₃, presents an interesting case for study in this context. Notably, this compound lacks a direct B-H bond, which is a prerequisite for the classical hydroboration-dehydroboration pathway. Therefore, for this compound to promote alkene isomerization, a non-classical mechanism or the in-situ generation of a hydride-containing boron species must be considered.

Proposed Mechanistic Pathways for Isomerization

Given the absence of a B-H bond in this compound, any catalytic activity in alkene isomerization would likely proceed through one of two general pathways:

Activation via a Hydride Source: this compound may act as a pre-catalyst that is activated by an external hydride source. The Lewis acidic boron center can coordinate to a hydride, forming a reactive borohydride (B1222165) species that can then initiate the isomerization process.

Lewis Acid Catalysis: The Lewis acidic boron atom in this compound could potentially catalyze alkene isomerization through a mechanism involving the formation of a carbocationic intermediate. This is a common mechanism for acid-catalyzed isomerizations. frontiersin.org

A plausible, though hypothetical, mechanism for this compound-promoted alkene isomerization in the presence of a hydride source is detailed below.

Detailed Research Findings: A Proposed Mechanism

In the absence of direct experimental studies on this compound as an isomerization catalyst, the following mechanism is proposed based on established principles of organoborane chemistry. This proposed sequence involves the in-situ formation of a reactive borohydride, which then facilitates the isomerization via a hydroboration-dehydroboration cycle.

The key steps of this proposed mechanism are outlined in the table below:

StepDescriptionIntermediate/Transition State
1. Activation This compound reacts with a hydride source (e.g., from a silane (B1218182) or another borane) to form a reactive borohydride species.[(CH₃CH₂CH₂CH₂)₂B(H)SCH₃]⁻
2. Hydroboration The generated borohydride adds to the alkene, with the boron atom attaching to the less sterically hindered carbon of the double bond.Alkyl-dibutyl(methylsulfanyl)borane
3. Dehydroboration The alkylborane intermediate undergoes elimination of the borohydride to form an isomerized alkene. This step is reversible.π-complex of the isomerized alkene and the borohydride
4. Re-addition The borohydride can re-add to the isomerized alkene, leading to further migration of the double bond until the thermodynamically most stable alkene is formed.Isomeric alkyl-dibutyl(methylsulfanyl)borane
5. Catalyst Turnover The active borohydride species is regenerated, allowing for the catalytic cycle to continue.[(CH₃CH₂CH₂CH₂)₂B(H)SCH₃]⁻

Reactivity Profile and Influencing Factors

The reactivity of this compound in this proposed catalytic cycle would be influenced by several factors:

Steric Hindrance: The two butyl groups on the boron atom would create significant steric bulk. This would likely influence the regioselectivity of the hydroboration step, favoring addition to the least substituted carbon of the alkene.

Electronic Effects: The methylsulfanyl (-SCH₃) group is a soft ligand and can influence the Lewis acidity of the boron center. The sulfur atom can potentially donate electron density to the boron via pπ-pπ back-bonding, which might modulate the reactivity of the borane (B79455).

Nature of the Alkene: The structure of the alkene substrate would significantly impact the rate and outcome of the isomerization. Terminal alkenes are generally more reactive towards hydroboration than internal alkenes. The thermodynamic equilibrium will favor the formation of the most stable substituted alkene.

A summary of the expected reactivity trends is presented in the following table:

Alkene TypeExpected Relative Rate of IsomerizationPredominant Isomer at EquilibriumRationale
Monosubstituted (terminal)HighDisubstituted (internal)Lower steric hindrance for initial hydroboration and greater thermodynamic stability of the product.
1,1-Disubstituted (terminal)ModerateTrisubstituted (internal)Steric hindrance is greater than for monosubstituted alkenes, but the thermodynamic driving force is significant.
1,2-Disubstituted (internal)LowTrisubstituted or TetrasubstitutedHigher activation energy for hydroboration due to increased steric hindrance around the double bond.
TrisubstitutedVery LowTetrasubstitutedSignificant steric hindrance and a smaller thermodynamic gain upon isomerization.

It is important to reiterate that these mechanistic details and reactivity profiles are hypothetical and based on established principles of borane chemistry, as direct experimental data for this compound in alkene isomerization is not currently available in the scientific literature. Further research would be necessary to validate these propositions.

Applications of Dibutyl Methylsulfanyl Borane in Advanced Organic Synthesis

Synthesis of Complex Organic Architectures

The construction of intricate organic molecules often relies on the strategic formation of carbon-carbon bonds and the introduction of chirality. Organoboron reagents have played a pivotal role in advancing these synthetic capabilities.

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. Organoboron compounds are well-established reagents for C-C bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netillinois.edu In these reactions, an organoboron species, typically a boronic acid or ester, undergoes transmetalation with a palladium catalyst, which then facilitates the coupling with an organic halide or triflate. mdpi.com Additionally, organoboranes can participate in other C-C bond-forming reactions, such as conjugate additions and radical reactions. scienceopen.com

A thorough review of the scientific literature reveals a lack of specific studies or detailed research findings on the application of Dibutyl(methylsulfanyl)borane in the construction of carbon-carbon bonds. While general principles of organoboron reactivity exist, no specific examples or methodologies utilizing this particular compound for C-C bond formation have been documented.

Synthesis of Chiral Compounds and Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chiral organoboranes have been successfully employed as reagents and catalysts in a variety of asymmetric transformations. rsc.org One notable example is the use of chiral allyldialkylboranes for the asymmetric allylboration of aldehydes and ketones to produce chiral homoallylic alcohols with high enantioselectivity. york.ac.uk The stereochemical outcome of these reactions is often dictated by the chiral ligands attached to the boron center. The development of new chiral boranes remains an active area of research to expand the scope and efficiency of asymmetric synthesis. rsc.orgnih.gov

Despite the extensive research into chiral organoboranes, there is no specific information available in the scientific literature regarding the use of this compound in the synthesis of chiral compounds or in asymmetric transformations. Its potential to be developed into a chiral reagent or to be used in conjunction with chiral catalysts has not been explored in published research.

Catalytic Roles of Organoboron Species

Beyond their use as stoichiometric reagents, organoboron compounds, particularly boranes, can function as potent Lewis acid catalysts in a variety of organic transformations. Their electron-deficient nature allows them to activate substrates and facilitate reactions.

Lewis Acid Catalysis and Catalytic Cycles

Boron-based Lewis acids are valuable catalysts in organic synthesis due to their ability to activate a wide range of functional groups. mdpi.com The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis basic substrate, thereby enhancing its electrophilicity. This principle has been applied to numerous reactions, including Friedel-Crafts alkylations, Diels-Alder reactions, and hydrothiolations of dienes. mdpi.comresearchgate.net The catalytic cycle typically involves coordination of the Lewis acidic borane (B79455) to the substrate, followed by the key chemical transformation and subsequent release of the catalyst. The Lewis acidity of a borane can be tuned by the substituents on the boron atom; electron-withdrawing groups generally increase Lewis acidity. researchgate.net While organylsulfanylboranes are known to form complexes with Lewis bases, the sulfur atom's basicity is reduced due to backbonding to the boron atom. thieme-connect.de

Specific research on the Lewis acid catalytic activity of this compound, including the elucidation of any catalytic cycles, is not present in the available scientific literature. While its structural features suggest potential Lewis acidity, its efficacy and applicability as a catalyst have not been reported.

Organoboron-Mediated Polymerization Processes

Organoboron compounds have found applications in polymer chemistry, primarily as initiators for various polymerization processes. Alkylboranes, in the presence of oxygen, can generate radicals that initiate the polymerization of vinyl monomers. researchgate.net This initiation system is notable for its ability to function at ambient temperatures. The mechanism involves the reaction of the alkylborane with oxygen to form a peroxide, which then decomposes to generate initiating radicals. The structure of the alkylborane can influence the initiation efficiency and the properties of the resulting polymer. rsc.org

There is a lack of specific studies on the use of this compound as an initiator or mediator in polymerization processes. The influence of the methylsulfanyl group on the initiation mechanism and the characteristics of the resulting polymers have not been investigated.

Enantioselective Catalysis

The development of chiral Lewis acid catalysts for enantioselective reactions is a major focus of modern organic synthesis. Chiral organoboranes have been designed to create a chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction. youtube.com These catalysts have been successfully applied in reductions of ketones, aldol reactions, and Diels-Alder reactions, affording products with high levels of enantiomeric excess. youtube.comnih.gov The design of effective chiral borane catalysts often involves the use of chiral ligands that coordinate to the boron atom and create a well-defined chiral pocket.

A comprehensive search of the scientific literature did not yield any reports on the application of this compound in enantioselective catalysis. There is no evidence to suggest its use as a chiral catalyst itself or as a precursor for the synthesis of a chiral catalyst.

Utilization as Precursors for Functional Materials

Currently, there is a lack of publicly available scientific literature, research articles, or patents detailing the specific utilization of this compound as a precursor for the synthesis of functional materials. While the broader field of boron chemistry has seen the extensive development of various organoboron compounds for materials science applications, specific research findings on the polymerization or incorporation of this compound into material backbones are not documented in accessible scholarly databases.

The exploration of boron-containing polymers is an active area of research, with many studies focusing on monomers like boronic acids and their derivatives, carboranes, and other organoboranes for the creation of materials with unique thermal, optical, and electronic properties. However, detailed methodologies, characterization data, and specific applications for materials derived directly from this compound have not been reported.

Consequently, data tables detailing research findings, such as polymer structures, molecular weights, thermal properties (e.g., glass transition temperature or thermal decomposition temperature), or specific material applications derived from this particular precursor, cannot be provided at this time. The scientific community has yet to publish research that would form the basis for such a summary.

Computational and Spectroscopic Characterization

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable in modern chemistry for studying molecular systems with high accuracy.

Elucidation of Molecular Structures and Energetics

Theoretical calculations are instrumental in determining the three-dimensional arrangement of atoms in molecules and their relative stabilities. For dibutyl(methylsulfanyl)borane, computational studies can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations can also be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

For instance, DFT calculations could be employed to optimize the geometry of this compound, providing data such as the B-S, B-C, and C-H bond lengths and the C-B-C and B-S-C bond angles. The energetics of different rotational isomers, such as those arising from rotation around the B-S and B-C bonds, can also be determined, yielding a comprehensive picture of the molecule's potential energy surface.

Analysis of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Quantum chemical calculations allow for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This information is critical for predicting reaction kinetics and selectivity.

In the context of this compound, computational methods can be used to model its reactions, such as its role in hydroboration or its interactions with other reagents. By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway from reactants to products, which proceeds through a specific transition state structure. The calculated activation energy for this pathway provides a quantitative measure of the reaction's feasibility.

Electronic Structure Analysis (e.g., Mulliken Charges, Natural Bond Orbital Analysis)

The electronic structure of a molecule governs its reactivity. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide valuable insights into the distribution of electron density and the nature of chemical bonding.

For this compound, these analyses can quantify the partial charges on each atom, revealing the electrophilic nature of the boron center and the nucleophilic character of the sulfur atom. NBO analysis can further describe the bonding in terms of localized orbitals, providing information on the hybridization of the atoms and the nature of the B-S bond, including any potential pπ-pπ interactions between the empty p-orbital on boron and the lone pairs on sulfur.

Spectroscopic Investigations of Boron-Containing Compounds

Spectroscopic techniques provide experimental data that complements computational findings, offering a direct probe of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Boron Chemistry

NMR spectroscopy is one of the most powerful tools for characterizing the structure of molecules in solution. For boron-containing compounds, ¹¹B NMR is particularly informative due to the wide chemical shift range of the ¹¹B nucleus, which is highly sensitive to the electronic environment around the boron atom.

The ¹¹B NMR spectrum of this compound would be expected to show a characteristic chemical shift that reflects the coordination number and the nature of the substituents on the boron atom. The chemical shift value would provide experimental evidence for the three-coordinate nature of the boron in this compound. Additionally, ¹H and ¹³C NMR spectroscopy would provide detailed information about the butyl and methylsulfanyl groups, and couplings between these nuclei and the boron atom could further elucidate the molecular structure.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. For example, the B-S stretching vibration would appear at a specific frequency, providing direct experimental evidence for the presence of this bond. Other characteristic vibrations would include the B-C stretching modes and the various C-H stretching and bending modes of the butyl and methyl groups. By comparing the experimental vibrational frequencies with those calculated using quantum chemical methods, a detailed assignment of the spectral features can be achieved, further confirming the molecular structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Dibutyl(methylsulfanyl)borane with high purity?

  • Methodological Answer : The synthesis of organoboron compounds like this compound typically involves controlled reactions between borane precursors (e.g., BH₃·THF) and organosulfur ligands under inert atmospheres. For example, analogous procedures for ammonia borane synthesis emphasize strict moisture exclusion and stoichiometric control to prevent side reactions . Characterization via elemental analysis (e.g., ICP-OES) and solid-state ¹¹B NMR (δ 17–22 ppm) is critical to confirm boron coordination and purity .

Q. How can elemental analysis and spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : ICP-OES quantifies boron content, while ¹¹B NMR identifies coordination environments (e.g., δ 17.2 ppm for –NH₂BH₃ complexes vs. δ 22.5 ppm for alternative boron states) . Raman spectroscopy can further probe vibrational modes of B–S bonds, and X-ray crystallography resolves molecular geometry if single crystals are obtainable .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for assessing this compound’s stability?

  • Methodological Answer : Computational methods like CBS-QB3 and W1X-1 calculate standard enthalpies of formation (ΔH°f) for boranes. For diborane, CBS-QB3 yields ΔH°f = 46.9 kJ/mol, aligning with experimental data (±10 kJ/mol). Similar approaches can model this compound’s stability under varying temperatures .

Advanced Research Questions

Q. How do computational models resolve discrepancies between predicted and experimental thermodynamic data for this compound?

  • Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) or incomplete experimental datasets. Hybrid methods (e.g., combining CCSD(T) with basis set extrapolation) improve accuracy. For example, NIST-JANAF data for borane (ΔH°f = 106.7 kJ/mol) show alignment with W1X-1 calculations (103.9 kJ/mol), suggesting robust validation protocols .

Q. What catalytic mechanisms enable this compound to participate in hydrogen storage or transfer reactions?

  • Methodological Answer : Borane complexes often act as hydrogen donors via B–H bond cleavage. For ammonia borane, Co-Mn-B nanoparticles catalyze H₂ release at 50°C, with kinetic modeling (e.g., Arrhenius plots) revealing activation energies. Analogous studies on this compound require in situ FTIR or gas burette systems to monitor H₂ evolution rates .

Q. How do competing boron coordination states in this compound affect its reactivity in cross-coupling reactions?

  • Methodological Answer : Competing coordination (e.g., B–S vs. B–N bonds) alters electron density and reactivity. Solid-state NMR can differentiate boron environments, while kinetic studies (e.g., variable-temperature experiments) quantify reaction pathways. For MOF-amino-borane complexes, dual boron states (δ 17.2 and 22.5 ppm) correlate with distinct catalytic activities .

Q. What experimental design strategies mitigate contradictions in borane decomposition kinetics reported across studies?

  • Methodological Answer : Contradictions often stem from inconsistent purity controls or measurement techniques. A modular approach—combining thermogravimetric analysis (TGA), mass spectrometry, and in situ spectroscopy—ensures reproducibility. For ammonia borane, remote and in-person experimental designs were validated via student-led protocols to standardize gas yield measurements .

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